molecular formula C14H16N2O3 B2449866 methyl 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate CAS No. 1001500-23-7

methyl 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate

Cat. No. B2449866
CAS RN: 1001500-23-7
M. Wt: 260.293
InChI Key: SEPLAYZQPXGFON-UHFFFAOYSA-N
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Description

“Methyl 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C14H16N2O3 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “methyl 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate” consists of a pyrazole ring attached to a carboxylate group through a methylene bridge. The carboxylate group is esterified with a methyl group . The pyrazole ring is also substituted with a 2,4-dimethylphenoxy group .


Physical And Chemical Properties Analysis

The molecular weight of “methyl 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate” is 260.29 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current data.

Scientific Research Applications

Synthesis and Characterization

  • A novel pyrazole derivative, Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, similar in structure to the compound , has been synthesized and characterized. This process involves a 3+2 annulation method and Knoevenagel approach, with characterization using NMR, mass, UV-Vis, and CHN analysis. The compound's crystal structure is confirmed by X-ray diffraction and stabilized by C-H•••O and π•••π stacking interactions. It's also evaluated for its antioxidant properties (Naveen et al., 2021).

Structural and Spectral Studies

  • Structural and spectral investigations have been conducted on a similar compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, derived from a cyclocondensation reaction. Its structure was analyzed using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, offering insights into its molecular composition and properties (Viveka et al., 2016).

Synthesis of Derivatives

  • Research has focused on synthesizing various derivatives of methyl 1-(pyrazol-3-yl)-azulene-3-carboxylates, confirming their structures via NMR and mass spectrometry. This research contributes to the broader understanding of pyrazole-carboxylate derivatives, which can have multiple applications in scientific research (Jiao, 2007).

Molecular Structures Analysis

  • A study on the molecular structures of closely related compounds like methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate used X-ray crystallography and 2D NMR spectroscopy. These analyses are crucial in understanding the molecular geometry and potential applications of similar pyrazole compounds (Sakhautdinov et al., 2013).

Research on Synthesis Methods

  • Research on the synthesis of similar compounds, like 1-methyl-pyrazole-3-carboxylic acid, reveals the importance of optimizing reaction conditions to achieve higher yields and purity. These methods can be crucial for synthesizing the compound more efficiently (Yuan-fu, 2011).

Mechanism of Action

The mechanism of action of “methyl 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate” is not specified in the available data. Pyrazole derivatives are known to exhibit a wide range of biological activities, but their exact mechanisms of action can vary significantly depending on their specific structures .

Safety and Hazards

Specific safety and hazard information for “methyl 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate” is not available in the current data. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions for research on “methyl 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate” could include exploring its potential biological activities and applications. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities . Further studies could also focus on optimizing its synthesis and improving its physical and chemical properties.

properties

IUPAC Name

methyl 1-[(2,4-dimethylphenoxy)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-10-4-5-13(11(2)8-10)19-9-16-7-6-12(15-16)14(17)18-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPLAYZQPXGFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate

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